molecular formula C13H13BrN2O B2856165 1-(4-bromophenyl)-N-(cyanomethyl)-N-methylcyclopropane-1-carboxamide CAS No. 1333773-50-4

1-(4-bromophenyl)-N-(cyanomethyl)-N-methylcyclopropane-1-carboxamide

Cat. No.: B2856165
CAS No.: 1333773-50-4
M. Wt: 293.164
InChI Key: RNNLPQJNVAEQIU-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-N-(cyanomethyl)-N-methylcyclopropane-1-carboxamide is a complex organic compound characterized by its bromophenyl group, cyanomethyl group, and cyclopropane ring

Properties

IUPAC Name

1-(4-bromophenyl)-N-(cyanomethyl)-N-methylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O/c1-16(9-8-15)12(17)13(6-7-13)10-2-4-11(14)5-3-10/h2-5H,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNLPQJNVAEQIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#N)C(=O)C1(CC1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromophenyl)-N-(cyanomethyl)-N-methylcyclopropane-1-carboxamide typically involves multiple steps, starting with the bromination of phenyl compounds to introduce the bromophenyl group

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions would be crucial to achieving efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium cyanide (NaCN) and methyl iodide (CH₃I).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound may serve as a probe in biological studies to understand cellular processes and interactions.

  • Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

  • Industry: Its unique properties may be exploited in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 1-(4-bromophenyl)-N-(cyanomethyl)-N-methylcyclopropane-1-carboxamide exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors, leading to a cascade of biological effects. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • 1-(4-bromophenyl)-N-(methyl)-N-methylcyclopropane-1-carboxamide: Similar structure but lacks the cyanomethyl group.

  • 1-(4-bromophenyl)-N-(ethyl)-N-methylcyclopropane-1-carboxamide: Similar structure but with an ethyl group instead of a cyanomethyl group.

Uniqueness: 1-(4-bromophenyl)-N-(cyanomethyl)-N-methylcyclopropane-1-carboxamide is unique due to the presence of the cyanomethyl group, which can impart different chemical and biological properties compared to similar compounds.

This compound's unique structure and potential applications make it a valuable subject of study in various scientific fields. Further research and development could unlock new possibilities in chemistry, biology, medicine, and industry.

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